1,2-Diamino-1-phenylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpropane-1,2-diamine is an organic compound characterized by a phenyl group attached to a propane chain with two amine groups at the first and second carbon positions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 1-phenylpropane-1,2-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 1-phenylpropane-1,2-dione with ammonia or primary amines in the presence of reducing agents like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of 1-phenylpropane-1,2-diamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to introduce halogen atoms.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Halogenated derivatives
Scientific Research Applications
1-Phenylpropane-1,2-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-phenylpropane-1,2-diamine exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The compound’s amine groups facilitate interactions with proteins and other biomolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
1-Phenylpropane-1,2-diamine can be compared with other similar compounds such as 2-phenylpropane-1,2-diamine and 3-phenylpropane-1,2-diamine. While these compounds share a similar core structure, their reactivity and applications can differ significantly due to the position of the amine groups. For instance, 2-phenylpropane-1,2-diamine may exhibit different binding affinities and biological activities compared to 1-phenylpropane-1,2-diamine.
Conclusion
1-Phenylpropane-1,2-diamine is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in research and development, offering numerous possibilities for innovation and discovery.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9H,10-11H2,1H3 |
InChI Key |
PRCXGQJVEKZKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.